Cas no 5332-24-1 (3-Bromoquinoline)
3-Bromoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromoquinoline
- -3-BROMOQUINLIINE
- 3-bromo-quinolin
- Bromoquinoline
- Quinoline, 3-bromo-
- 3-BROMOQUINLIINE
- 3-Bromo-quinoline
- 3-Bromo quinoline
- ZGIKWINFUGEQEO-UHFFFAOYSA-N
- 3-bromoquinolin
- 3-(bromo)quinoline
- PubChem5814
- 3-(bromo) quinoline
- UPCMLD00WMAL447
- KSC271C1D
- NSC3995
- STR02922
- CB0103
- SBB059386
- RW2003
- AK
- CS-W019978
- Quinolin-3-yl bromide
- NSC-3995
- FT-0615253
- DTXSID0063787
- InChI=1/C9H6BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6
- AC-2815
- AI3-16560
- NSC 3995
- EN300-32027
- AC-907/25014225
- AKOS005203034
- EINECS 226-237-1
- CCG-339800
- NS00032715
- SCHEMBL271715
- 5332-24-1
- W-105751
- CHEMBL41490
- ZRP57JF73Z
- B1013
- 3-Bromoquinoline, 98%
- AB00810
- PS-4091
- AMY13913
- A7761
- Z337707764
- MFCD00006767
- DTXCID6041399
- Quinoline, 3bromo
- DB-012136
-
- MDL: MFCD00006767
- Inchi: 1S/C9H6BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
- InChI Key: ZGIKWINFUGEQEO-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C=CC=CC2=C1
- BRN: 112939
Computed Properties
- Exact Mass: 206.96800
- Monoisotopic Mass: 206.968362
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 12.9
Experimental Properties
- Color/Form: Not determined
- Density: 1.533 g/mL at 25 °C(lit.)
- Melting Point: 13-15 °C (lit.)
- Boiling Point: 274-276 °C(lit.)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: n20/D 1.664(lit.)
- PSA: 12.89000
- LogP: 2.99730
- Sensitiveness: Sensitive to air; Sensitive to light
- pka: 2.69(at 25℃)
- Solubility: Not determined
3-Bromoquinoline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
- TSCA:Yes
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
3-Bromoquinoline Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 044937-25g |
3-Bromoquinoline |
5332-24-1 | 98% | 25g |
£10.00 | 2022-03-01 | |
| Fluorochem | 044937-100g |
3-Bromoquinoline |
5332-24-1 | 98% | 100g |
£32.00 | 2022-03-01 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0610529451- 5g |
3-Bromoquinoline |
5332-24-1 | 98%(GC) | 5g |
¥ 78.8 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0610529443- 25g |
3-Bromoquinoline |
5332-24-1 | 98%(GC) | 25g |
¥ 270.6 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B113800-10g |
3-Bromoquinoline |
5332-24-1 | 98% | 10g |
¥30.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B113800-500g |
3-Bromoquinoline |
5332-24-1 | 98% | 500g |
¥799.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B113800-100g |
3-Bromoquinoline |
5332-24-1 | 98% | 100g |
¥189.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B113800-250g |
3-Bromoquinoline |
5332-24-1 | 98% | 250g |
¥459.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B113800-5g |
3-Bromoquinoline |
5332-24-1 | 98% | 5g |
¥29.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B113800-25g |
3-Bromoquinoline |
5332-24-1 | 98% | 25g |
¥49.90 | 2023-09-04 |
3-Bromoquinoline Suppliers
3-Bromoquinoline Related Literature
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Dipakranjan Mal,Joyeeta Roy,Kumar Biradha Org. Biomol. Chem. 2014 12 8196
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Christian Ieritano,W. Scott Hopkins Phys. Chem. Chem. Phys. 2022 24 20594
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Nouria Laidaoui,Mian He,Douniazad El Abed,Jean-Fran?ois Soulé,Henri Doucet RSC Adv. 2016 6 62866
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Abd el-Krim Sandeli,Naima Khiri-Meribout,Saida Benzerka,Houssem Boulebd,Nevin Gürbüz,Nam?k ?zdemir,?smail ?zdemir New J. Chem. 2021 45 17878
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Mariem Brahim,Imen Smari,Hamed Ben Ammar,Bechir Ben Hassine,Jean-Fran?ois Soulé,Henri Doucet Org. Chem. Front. 2015 2 917
Additional information on 3-Bromoquinoline
Professional Introduction to 3-Bromoquinoline (CAS No. 5332-24-1)
3-Bromoquinoline, with the chemical formula C₉H₅BrN₂, is a significant heterocyclic compound widely recognized for its diverse applications in pharmaceutical research, chemical synthesis, and material science. Its molecular structure, featuring a bromine substituent on the quinoline ring, makes it a versatile intermediate in organic synthesis. This introduction delves into the compound's properties, synthesis methods, and recent advancements in its application across various scientific domains.
The CAS No. 5332-24-1 uniquely identifies 3-Bromoquinoline in chemical databases and literature, underscoring its importance in industrial and academic settings. The presence of the bromine atom on the quinoline ring enhances its reactivity, making it a valuable building block for constructing more complex molecules. This reactivity has been exploited in the development of novel pharmaceuticals, where 3-Bromoquinoline serves as a precursor for drugs targeting various diseases.
In recent years, researchers have been exploring the potential of 3-Bromoquinoline in medicinal chemistry due to its ability to interact with biological targets. For instance, studies have shown that derivatives of 3-Bromoquinoline exhibit antimicrobial and anti-inflammatory properties. One notable area of research involves its application in developing treatments for infectious diseases caused by resistant bacteria. The bromine substituent allows for further functionalization, enabling chemists to design molecules with enhanced efficacy and reduced side effects.
The synthesis of 3-Bromoquinoline typically involves bromination of quinoline or related heterocycles. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have improved the yield and purity of the final product. These methods are crucial for producing high-quality 3-Bromoquinoline, which is essential for subsequent applications in drug development and material science.
In material science, 3-Bromoquinoline has been investigated for its potential use in organic electronics and optoelectronic devices. Its electron-withdrawing properties make it suitable for use in semiconductors and light-emitting diodes (LEDs). Researchers have also explored its role in developing new types of sensors and catalysts, leveraging its unique chemical properties to enhance performance and efficiency.
The pharmaceutical industry has been particularly interested in 3-Bromoquinoline due to its structural similarity to known bioactive compounds. By modifying the quinoline core, scientists can create novel molecules with improved pharmacokinetic profiles. For example, recent studies have demonstrated the efficacy of certain 3-Bromoquinoline-based compounds in inhibiting kinases involved in cancer progression. These findings highlight the compound's potential as a therapeutic agent.
The environmental impact of synthesizing and using 3-Bromoquinoline is also a topic of interest. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, researchers are exploring ways to recycle byproducts from the synthesis process, aligning with sustainable chemistry principles.
In conclusion, 3-Bromoquinoline(CAS No. 5332-24-1) is a multifaceted compound with significant applications across pharmaceuticals, materials science, and chemical synthesis. Its unique structure and reactivity make it a valuable tool for researchers seeking to develop new drugs and advanced materials. As scientific understanding continues to evolve, the potential uses of 3-Bromoquinoline are expected to expand further, driving innovation in multiple scientific fields.
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